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An In-depth Technical Guide to (4-(4-Fluorophenoxy)phenyl)boronic acid: Synthesis,

Characterization, and Applications

Executive Summary
(4-(4-Fluorophenoxy)phenyl)boronic acid, with CAS Number 361437-00-5, is a highly

valuable synthetic intermediate in modern organic chemistry.[1][2] Its structural architecture,

featuring a diaryl ether linkage and a fluorine-substituted aromatic ring, makes it a sought-after

building block in the fields of medicinal chemistry and materials science. This guide provides a

comprehensive overview of this compound, from its historical context within the broader class

of arylboronic acids to detailed synthetic protocols, characterization data, and its pivotal role in

palladium-catalyzed cross-coupling reactions. Authored from the perspective of a Senior

Application Scientist, this document emphasizes the mechanistic rationale behind experimental

procedures and offers practical insights for researchers, scientists, and drug development

professionals.

The Ascendancy of Arylboronic Acids: A Historical
Perspective
The journey of boronic acids began in 1860 with Edward Frankland's first synthesis of

ethylboronic acid.[3] For over a century, their synthetic utility remained relatively niche. This
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landscape was irrevocably altered in 1979 when Akira Suzuki and Norio Miyaura reported a

novel palladium-catalyzed cross-coupling reaction between organoboron compounds and

organic halides.[4][5] This reaction, now globally recognized as the Suzuki-Miyaura coupling,

offered an exceptionally robust and versatile method for forging carbon-carbon bonds,

particularly in the synthesis of biaryl and poly-aryl structures.[4][6][7]

The significance of this discovery cannot be overstated. Arylboronic acids emerged as star

players due to their remarkable stability to air and moisture, low toxicity, and broad functional

group tolerance—a stark contrast to many other organometallic reagents like Grignards or

organolithiums.[7][8] This combination of stability and reactivity propelled them to the forefront

of synthetic chemistry, particularly in the pharmaceutical industry where the construction of

complex molecular architectures is paramount.[8][9][10] The development of specialized

boronic acids like (4-(4-Fluorophenoxy)phenyl)boronic acid is a direct consequence of this

chemical revolution, designed to introduce specific, high-value structural motifs into target

molecules.

Physicochemical and Structural Properties
A clear understanding of a reagent's fundamental properties is the bedrock of its effective

application. (4-(4-Fluorophenoxy)phenyl)boronic acid is a white to off-white solid at room

temperature, with its key identifiers and properties summarized below.[11]
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Property Value Source(s)

IUPAC Name

(4-(4-

Fluorophenoxy)phenyl)boronic

acid

[12]

CAS Number 361437-00-5 [1][2]

Molecular Formula C₁₂H₁₀BFO₃ [1][12]

Molecular Weight 232.02 g/mol [1][12]

MDL Number MFCD13182406 [2][12]

Appearance Solid [11]

Storage Conditions Inert atmosphere, 2-8°C [1][11]

SMILES
OB(O)C1=CC=C(OC2=CC=C(

F)C=C2)C=C1
[12]

InChI Key
BXLDWIUCAAJXIZ-

UHFFFAOYSA-N
[11]

Synthesis and Mechanistic Insights: A Validated
Protocol
The synthesis of arylboronic acids is a well-established field, with several reliable methods at

the disposal of the modern chemist.[8] The most common and industrially scalable approach

involves the reaction of an organometallic intermediate (typically an organolithium or Grignard

reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[8][13][14]

This section details a robust, field-proven protocol for the synthesis of (4-(4-
Fluorophenoxy)phenyl)boronic acid, starting from the commercially available 1-bromo-4-(4-

fluorophenoxy)benzene.

Experimental Protocol: Synthesis of (4-(4-
Fluorophenoxy)phenyl)boronic acid
Step 1: Lithiation of 1-bromo-4-(4-fluorophenoxy)benzene
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To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,

thermometer, and nitrogen inlet, add 1-bromo-4-(4-fluorophenoxy)benzene (1.0 eq) and

anhydrous tetrahydrofuran (THF, ~0.5 M).

Cool the solution to -78 °C using a dry ice/acetone bath.

Expert Insight: The extreme low temperature is critical to prevent side reactions. The

aryllithium intermediate is highly reactive and can react with the THF solvent or other

electrophiles if the temperature rises. This ensures the selective formation of the desired

organometallic species.

Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe,

maintaining the internal temperature below -70 °C.

Stir the resulting mixture at -78 °C for 1 hour. The lithium-halogen exchange is typically rapid

at this temperature.

Step 2: Borylation

In a separate flame-dried flask, prepare a solution of trimethyl borate (B(OMe)₃, 1.5 eq) in

anhydrous THF.

Slowly add the solution of trimethyl borate to the aryllithium solution at -78 °C.

Expert Insight: The borate ester is added to the aryllithium (and not the other way around)

to maintain an excess of the borate, which minimizes the formation of diaryl and triaryl

borate side products. The reaction is highly exothermic and requires slow addition to

control the temperature.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir overnight (approx. 12-16 hours).

Step 3: Hydrolysis and Isolation

Cool the reaction mixture to 0 °C in an ice bath.
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Slowly quench the reaction by adding aqueous hydrochloric acid (HCl, 2 M) until the pH is

acidic (~pH 2).

Trustworthiness Check: The acidic workup is essential for two reasons: it protonates any

remaining aryllithium or basic species, and more importantly, it hydrolyzes the borate ester

intermediate to the desired boronic acid.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate under reduced pressure.

The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate

mixture) or trituration with a non-polar solvent like hexanes to yield pure (4-(4-
Fluorophenoxy)phenyl)boronic acid.

Synthetic Workflow Diagram
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Key Reagents

Process Steps

1-bromo-4-(4-fluorophenoxy)benzene

Step 1: Lithiation
(THF, -78 °C)

n-BuLi B(OMe)3

Step 2: Borylation
(-78 °C to RT)

HCl (aq)

Step 3: Acidic Hydrolysis
(Workup)

Aryllithium
Intermediate

Borate Ester
Intermediate

(4-(4-Fluorophenoxy)phenyl)boronic acid

Click to download full resolution via product page

Caption: Synthetic workflow for (4-(4-Fluorophenoxy)phenyl)boronic acid.

Spectroscopic Characterization
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Unambiguous characterization of the final product is a cornerstone of synthetic chemistry. The

following table outlines the expected spectroscopic data for (4-(4-
Fluorophenoxy)phenyl)boronic acid based on its structure.

Technique Expected Observations

¹H NMR

- Aromatic Protons: Multiple doublets and triplets

between δ 7.0-8.0 ppm. The protons on the

boronic acid-bearing ring will appear as a pair of

doublets (AA'BB' system), as will the protons on

the fluorophenoxy ring. - Boronic Acid Protons:

A broad singlet for the -B(OH)₂ protons, which is

D₂O exchangeable. Its chemical shift can vary

significantly.

¹³C NMR

- Aromatic Carbons: Multiple signals in the

aromatic region (δ 115-165 ppm). - C-B Bond:

The carbon atom directly attached to the boron

will be broad and may be difficult to observe,

appearing around δ 130-140 ppm. - C-F Bond:

The carbon attached to fluorine will show a large

coupling constant (¹JCF ≈ 245 Hz).

¹⁹F NMR

A single resonance (singlet or multiplet

depending on coupling to ortho protons) in the

typical aryl fluoride region (approx. -110 to -120

ppm, relative to CFCl₃).

MS (ESI-)

Expected [M-H]⁻ peak at m/z 231.0. Depending

on the conditions, adducts with solvent or bases

may be observed.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The primary utility of (4-(4-Fluorophenoxy)phenyl)boronic acid is as a nucleophilic partner in

the Suzuki-Miyaura cross-coupling reaction.[15] This reaction enables the precise and efficient

installation of the 4-(4-fluorophenoxy)phenyl moiety onto a variety of molecular scaffolds.
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Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds via a well-understood catalytic cycle involving a Palladium(0) active

species.

Pd(0)L2

Oxidative
Addition

R1-X
(Aryl Halide)

R1-Pd(II)L2-X

Transmetalation

R1-Pd(II)L2-R2

[R2-B(OH)3]-

Base

Reductive
Elimination

R1-R2
(Product)

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Protocol: Suzuki Coupling of (4-(4-
Fluorophenoxy)phenyl)boronic acid with an Aryl
Bromide

To a reaction vial, add the aryl bromide (1.0 eq), (4-(4-Fluorophenoxy)phenyl)boronic acid
(1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or

Cs₂CO₃, 2-3 eq).

Expert Insight: An excess of the boronic acid is used to drive the reaction to completion.

The choice of base is crucial; it activates the boronic acid by forming a more nucleophilic

boronate complex, which facilitates the transmetalation step.[16]

Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times.

Add a degassed solvent system (e.g., Dioxane/Water, Toluene, or DMF).[17]

Trustworthiness Check: Degassing the solvent is critical for removing dissolved oxygen,

which can oxidize and deactivate the Pd(0) catalyst.

Heat the reaction mixture (typically 80-110 °C) with stirring for the required time (2-24 hours),

monitoring by TLC or LC-MS.

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and

wash with water to remove the inorganic base and boronic acid byproducts.

Dry the organic layer, concentrate, and purify the product by column chromatography.

Significance in Medicinal Chemistry and Drug
Discovery
The structural features of (4-(4-Fluorophenoxy)phenyl)boronic acid are particularly relevant

in drug design.[18]

Diaryl Ether Linkage: This is a common and privileged scaffold in medicinal chemistry. It

provides a conformationally flexible yet stable link between two aromatic rings, allowing for

optimal positioning of pharmacophoric elements to interact with biological targets.
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Terminal Fluorine Atom: The incorporation of fluorine is a widely used strategy in drug

development.[19] It can enhance metabolic stability by blocking sites of oxidative

metabolism, increase binding affinity through favorable electronic interactions, and improve

pharmacokinetic properties such as membrane permeability and bioavailability.[20]

This building block is therefore used to synthesize compounds for a wide range of therapeutic

areas. The related (4-phenoxyphenyl)boronic acid is a key intermediate in the synthesis of

Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used to treat certain cancers.[21][22] The

presence of the fluorophenoxy group offers a pre-installed modification that medicinal chemists

can leverage to fine-tune the properties of new drug candidates. The growing number of FDA-

approved drugs containing a boronic acid moiety itself, such as Bortezomib, highlights the

increasing acceptance and importance of boron chemistry in medicine.[10][18][23]

Conclusion
(4-(4-Fluorophenoxy)phenyl)boronic acid is more than just a chemical reagent; it is an

enabling tool for innovation. Its value is rooted in the historical development of boronic acid

chemistry and the transformative power of the Suzuki-Miyaura coupling reaction. A thorough

understanding of its synthesis, characterization, and reactivity allows researchers to

strategically incorporate the valuable 4-(4-fluorophenoxy)phenyl motif into complex molecules,

accelerating discovery programs in pharmaceuticals, agrochemicals, and materials science.

The protocols and insights provided in this guide serve as a reliable foundation for the

successful application of this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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